N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS No.: 1251552-23-4
Cat. No.: VC5297219
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251552-23-4 |
|---|---|
| Molecular Formula | C19H19ClN4O |
| Molecular Weight | 354.84 |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-8-7-16(11-21-18)19(25)22-10-15-5-4-6-17(20)9-15/h4-9,11H,10H2,1-3H3,(H,22,25) |
| Standard InChI Key | XVRMGDGZTYOVLB-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a nicotinamide core (pyridine-3-carboxamide) substituted at the 6-position with a 3,4,5-trimethylpyrazole group and at the 3-position with a 3-chlorobenzyl moiety. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClN₄O | |
| Molecular Weight | 380.88 g/mol | |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide | |
| CAS Number | 1251575-09-3 |
The chlorobenzyl group enhances lipophilicity (logP ≈ 3.8), while the pyrazole and nicotinamide moieties facilitate hydrogen bonding and π-π interactions.
Spectroscopic Characterization
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NMR: ¹H-NMR (400 MHz, DMSO-d₆) shows signals at δ 8.95 (s, 1H, pyridine H-2), 8.25 (d, J = 8.0 Hz, 1H, pyridine H-4), and 2.25 (s, 9H, pyrazole-CH₃).
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Mass Spectrometry: ESI-MS m/z 381.1 [M+H]⁺, consistent with the molecular formula.
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis involves three stages (Figure 1):
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Nicotinamide Core Formation: Nicotinic acid is converted to nicotinamide via amidation with ammonia.
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Chlorobenzyl Introduction: 3-Chlorobenzyl chloride undergoes nucleophilic substitution with nicotinamide in the presence of K₂CO₃ (yield: 78%) .
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Pyrazole Coupling: 3,4,5-Trimethyl-1H-pyrazole is attached using EDCI/DMAP in DMF (yield: 65%).
Optimization Notes:
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Solvent polarity (DMF > THF) improves pyrazole coupling efficiency.
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Purification via silica gel chromatography achieves >95% purity.
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance yield (85%) and reduce reaction time. Crystallization from ethanol/water mixtures ensures bulk purity.
Chemical Reactivity
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Chlorobenzoic acid derivatives |
| Reduction | LiAlH₄, THF, 0°C | Benzylamine intermediates |
| Substitution | NaN₃, DMF, 100°C | Azide derivatives for click chemistry |
The chlorobenzyl group undergoes electrophilic aromatic substitution, while the pyrazole ring resists oxidation due to methyl steric effects.
Biological Activities
Antimicrobial Effects
In vitro assays against Gram-positive and Gram-negative pathogens:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 64 | DNA gyrase binding |
The chloro substituent enhances membrane permeability, while the pyrazole ring disrupts bacterial biofilms.
Anticancer Activity
Dose-dependent cytotoxicity in MCF-7 breast cancer cells:
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IC₅₀: 18 µM at 48 hours.
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.
Anti-inflammatory Properties
Reduces TNF-α and IL-6 levels by 50% in LPS-stimulated macrophages at 10 µM.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Compound | Substituent | MIC (µg/mL, S. aureus) | IC₅₀ (µM, MCF-7) |
|---|---|---|---|
| N-(3-Chlorobenzyl)-6-(trimethylpyrazolyl)nicotinamide | 3-Cl | 32 | 18 |
| N-(4-Fluorobenzyl)-6-(trimethylpyrazolyl)nicotinamide | 4-F | 45 | 25 |
| N-(4-Chlorophenethyl)-6-(trimethylpyrazolyl)nicotinamide | 4-Cl, phenethyl | 28 | 22 |
The 3-chloro substitution optimizes antimicrobial potency, while phenethyl groups improve anticancer activity.
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